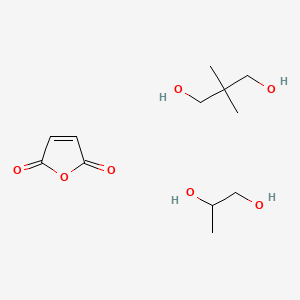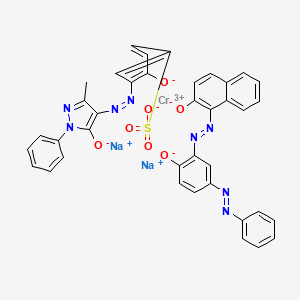
Chromate(2-), (3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN)-4-(hydroxy-kappaO)benzenesulfonato(3-))(1-((2-(hydroxy-kappaO)-5-(phenylazo)phenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)-, disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromate(2-), (3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN)-4-(hydroxy-kappaO)benzenesulfonato(3-))(1-((2-(hydroxy-kappaO)-5-(phenylazo)phenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)-, disodium is a complex chemical compound that features a chromate ion coordinated with multiple organic ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of chromate ions with organic ligands under controlled conditions. The reaction may require specific solvents, temperatures, and catalysts to ensure the proper formation of the complex.
Industrial Production Methods
Industrial production methods for such complex compounds often involve large-scale reactions in specialized reactors. The process may include steps such as purification, crystallization, and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The chromate ion can participate in oxidation reactions, potentially altering the oxidation state of the metal center.
Reduction: Reduction reactions may involve the chromate ion being reduced to a lower oxidation state.
Substitution: Ligands in the complex can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents, oxidizing agents, and various solvents. The conditions may vary depending on the desired reaction, including temperature, pressure, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidation states of the chromate ion, while substitution reactions may yield new complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a catalyst or reagent in various reactions. Its unique structure allows it to participate in complex coordination chemistry.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its ability to coordinate with multiple ligands makes it a candidate for studying enzyme mimetics or other biological processes.
Medicine
In medicine, the compound’s potential therapeutic properties may be explored. Its interactions with biological targets could lead to the development of new drugs or diagnostic tools.
Industry
In industry, this compound may be used in processes such as dyeing, catalysis, or material science. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its ability to coordinate with multiple ligands, forming stable complexes. The chromate ion can interact with various molecular targets, potentially altering their function or activity. The pathways involved may include coordination chemistry, redox reactions, and ligand exchange processes.
Comparison with Similar Compounds
Similar Compounds
Chromate(2-), (3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN)-4-(hydroxy-kappaO)benzenesulfonato(3-)): A similar compound with a slightly different ligand structure.
Chromate(2-), (3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN)-4-(hydroxy-kappaO)benzenesulfonato(3-))(1-((2-(hydroxy-kappaO)-5-(phenylazo)phenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)-, monosodium: A similar compound with a different counterion.
Uniqueness
This compound’s uniqueness lies in its complex structure and the specific arrangement of ligands around the chromate ion
Properties
CAS No. |
12219-72-6 |
|---|---|
Molecular Formula |
C38H25CrN8O7S.2Na C38H25CrN8Na2O7S |
Molecular Weight |
835.7 g/mol |
IUPAC Name |
disodium;chromium(3+);3-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-4-oxidobenzenesulfonate;1-[(2-oxido-5-phenyldiazenylphenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/C22H16N4O2.C16H14N4O5S.Cr.2Na/c27-20-13-11-17(24-23-16-7-2-1-3-8-16)14-19(20)25-26-22-18-9-5-4-6-15(18)10-12-21(22)28;1-10-15(16(22)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(26(23,24)25)7-8-14(13)21;;;/h1-14,27-28H;2-9,21-22H,1H3,(H,23,24,25);;;/q;;+3;2*+1/p-5 |
InChI Key |
QTQCXPMMVMMHIW-UHFFFAOYSA-I |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])[O-])[O-])C3=CC=CC=C3.C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)[O-])N=NC3=C(C=CC4=CC=CC=C43)[O-].[Na+].[Na+].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


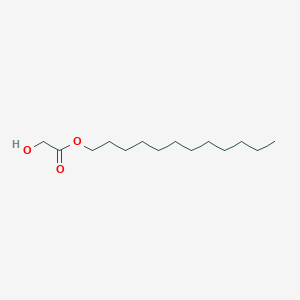
![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
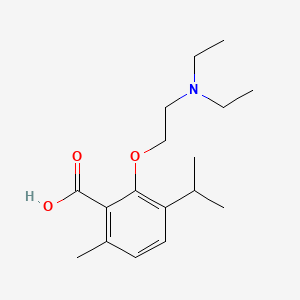
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650874.png)
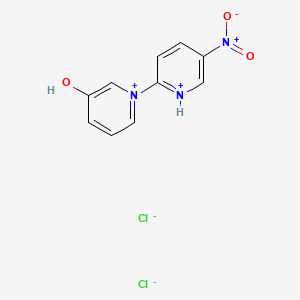



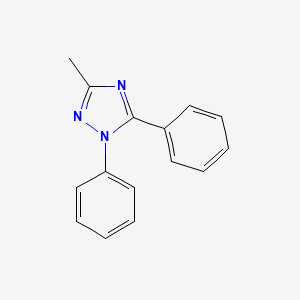

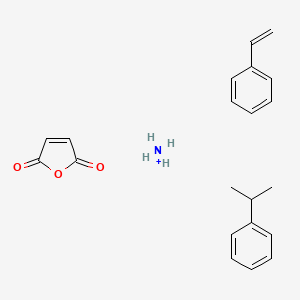
![Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl-](/img/structure/B14650927.png)
![3'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]adenosine](/img/structure/B14650931.png)
